molecular formula C24H22N2O5S B2998812 Ethyl 4-((2-(3-methyl-1-oxoisochroman-3-carboxamido)thiazol-5-yl)methyl)benzoate CAS No. 833430-71-0

Ethyl 4-((2-(3-methyl-1-oxoisochroman-3-carboxamido)thiazol-5-yl)methyl)benzoate

Cat. No. B2998812
CAS RN: 833430-71-0
M. Wt: 450.51
InChI Key: HXLLMRWGHRGCSJ-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can vary widely depending on the specific compound and the conditions. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Characterization

  • The novel compound Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate, indicating the potential for creating diverse chemical entities with specific properties for further research applications (Tang Li-jua, 2015).

Electrochemical and Electrochromic Properties

  • Research on donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, has unveiled their good electrochemical activity and diverse electrochromic properties. These findings suggest the utility of such compounds in developing advanced materials for electronic and photonic applications (Bin Hu et al., 2013).

Supramolecular Structures

  • The investigation into hydrogen-bonded supramolecular structures of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds highlights the significance of such structures in understanding molecular interactions, which is crucial for the development of molecular devices and materials (J. Portilla et al., 2007).

Antimicrobial Agents

  • The synthesis and characterization of new quinazolines, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, for potential antimicrobial applications, suggest the role of such compounds in addressing the need for new and effective antimicrobial agents (N. Desai et al., 2007).

Photochemical Rearrangements

  • Studies on dihydro-1,3-thiazines indicate the potential for photochemical rearrangements, offering insights into reaction mechanisms that could be fundamental in the development of photoresponsive materials (Shameem H. Bhatia et al., 1998).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to have antimicrobial, antifungal, and antineoplastic activities .

properties

IUPAC Name

ethyl 4-[[2-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]-1,3-thiazol-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-3-30-20(27)16-10-8-15(9-11-16)12-18-14-25-23(32-18)26-22(29)24(2)13-17-6-4-5-7-19(17)21(28)31-24/h4-11,14H,3,12-13H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLLMRWGHRGCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3(CC4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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